

Fungal Degradation of Reactive Orange 16: Application Notes and Protocols

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Compound of Interest

Compound Name: *Reactive Orange 16*

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Introduction

Reactive Orange 16 (RO16) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its complex aromatic structure makes it a recalcitrant pollutant, posing significant environmental challenges. Mycoremediation, the use of fungi to break down pollutants, has emerged as a promising, eco-friendly, and cost-effective strategy for the degradation of such synthetic dyes. This document provides detailed application notes and protocols for the fungal treatment of **Reactive Orange 16**, focusing on the use of white-rot fungi, their enzymatic systems, and the analysis of the degradation process.

Data Presentation: Fungal Degradation of Reactive Orange 16

The following tables summarize the quantitative data from various studies on the fungal degradation of **Reactive Orange 16**.

Table 1: Decolorization Efficiency of **Reactive Orange 16** by Various Fungal Species

Fungal Species	Culture Conditions	Initial Dye Concentration (mg/L)	Decolorization (%)	Time	Reference
<i>Irpex lacteus</i>	Immobilized on polyurethane foam	Not specified	80	24 hours	
<i>Irpex lacteus</i>	Immobilized, small trickle-bed reactor	150	90	3 days	[1] [2]
<i>Phanerochae te chrysosporium</i>	Immobilized in calcium alginate	Not specified	70 ± 3	6 hours	[3]
<i>Phanerochae te chrysosporium</i>	Immobilized, optimized conditions	Not specified	87	2 hours	[4]
<i>Pleurotus ostreatus</i> & <i>Candida zeylanoides</i>	Mixed culture	Not specified	87.5	11 days	
<i>Pleurotus ostreatus</i>	Monoculture	Not specified	70	11 days	[5]

Table 2: Key Ligninolytic Enzymes Involved in **Reactive Orange 16** Degradation

Fungal Species	Key Enzymes Implicated	Reference
IrpeX lacteus	Laccase, Manganese Peroxidase (MnP)	[1][2]
Phanerochaete chrysosporium	Lignin Peroxidase (LiP), Manganese Peroxidase (MnP)	[3][4]
Pleurotus ostreatus	Laccase, Manganese Peroxidase (MnP)	[5]

Experimental Protocols

Protocol 1: Fungal Culture and Dye Decolorization Assay

This protocol outlines the general procedure for assessing the ability of a fungal strain to decolorize **Reactive Orange 16** in a liquid medium.

1. Fungal Strain and Culture Maintenance:

- The selected fungal strain (e.g., IrpeX lacteus, Phanerochaete chrysosporium, or Pleurotus ostreatus) should be maintained on Potato Dextrose Agar (PDA) plates.
- Subculture the fungus periodically and incubate at 28°C for 7-10 days to obtain sufficient mycelial growth for inoculation.[6]

2. Inoculum Preparation:

- From a mature PDA plate, cut out several mycelial plugs (approximately 1 cm²).
- Transfer two mycelial plugs into a 250 mL Erlenmeyer flask containing 100 mL of a suitable liquid medium (e.g., nitrogen-limited mineral medium).[1][6]

3. Decolorization Experiment:

- Incubate the inoculated flasks at 28°C under stationary or shaking conditions (e.g., 120 rpm) for a period of 7 days to allow for fungal growth.[1][7]

- After the initial growth phase, add a sterile stock solution of **Reactive Orange 16** to the flasks to achieve the desired final concentration (e.g., 50-200 mg/L).[2][6]
- Continue the incubation under the same conditions and collect aliquots of the culture medium at regular time intervals (e.g., every 24 hours).

4. Measurement of Decolorization:

- Centrifuge the collected aliquots at 10,000 rpm for 10 minutes to remove fungal biomass.[8]
- Measure the absorbance of the supernatant at the maximum wavelength (λ_{max}) of **Reactive Orange 16** (typically around 494 nm) using a UV-Vis spectrophotometer.
- The decolorization percentage can be calculated using the following formula:

Protocol 2: Laccase Activity Assay

This protocol describes a common method for determining laccase activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.[7][9]

1. Reagents:

- 100 mM Sodium acetate buffer (pH 4.5)
- 0.5 mM ABTS solution (prepare fresh in sodium acetate buffer)
- Culture supernatant (enzyme source)

2. Assay Procedure:

- In a 1 mL cuvette, mix:
 - 2.8 mL of 0.1 M sodium acetate buffer (pH 4.5)
 - 100 μ L of culture supernatant
 - 0.5 mM ABTS
- Incubate the reaction mixture for 5 minutes at 25°C.

- Measure the increase in absorbance at 420 nm ($\epsilon_{420} = 3.6 \times 10^4 \text{ M}^{-1}\cdot\text{cm}^{-1}$) against a suitable blank.[10]

3. Calculation of Enzyme Activity:

- One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 μmol of ABTS per minute.
- Activity (U/mL) = $(\Delta A_{420}/\text{min} \times \text{Total reaction volume}) / (\epsilon_{420} \times \text{Enzyme volume})$

Protocol 3: Manganese Peroxidase (MnP) Activity Assay

This protocol details the measurement of MnP activity based on the oxidation of Mn^{2+} to Mn^{3+} , which is then chelated and measured.[11][12]

1. Reagents:

- 50 mM Sodium malonate buffer (pH 4.5)
- 1 mM MnSO_4
- 0.1 mM H_2O_2
- Culture supernatant (enzyme source)

2. Assay Procedure:

- In a 1 mL cuvette, mix:
 - 900 μL of 50 mM sodium malonate buffer containing 1 mM MnSO_4
 - 100 μL of culture supernatant
- Initiate the reaction by adding H_2O_2 to a final concentration of 0.1 mM.
- Incubate at 35°C for 30 minutes.
- Measure the absorbance at 270 nm ($\epsilon_{270} = 11.59 \text{ mM}^{-1}\cdot\text{cm}^{-1}$ for the Mn^{3+} -malonate complex).[12]

3. Calculation of Enzyme Activity:

- One unit (U) of MnP activity is defined as the amount of enzyme required to produce 1 μmol of the Mn^{3+} -malonate complex per minute.
- Activity (U/mL) = $(\Delta A_{270}/\text{min} \times \text{Total reaction volume}) / (\epsilon_{270} \times \text{Enzyme volume})$

Protocol 4: Sample Preparation for LC-MS Analysis of Degradation Products

This protocol provides a general guideline for preparing samples for the identification of RO16 degradation byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).[\[13\]](#)[\[14\]](#)[\[15\]](#)

1. Sample Collection and Initial Processing:

- Collect an aliquot of the decolorized culture medium.
- Centrifuge to remove fungal biomass and filter the supernatant through a 0.22 μm syringe filter.

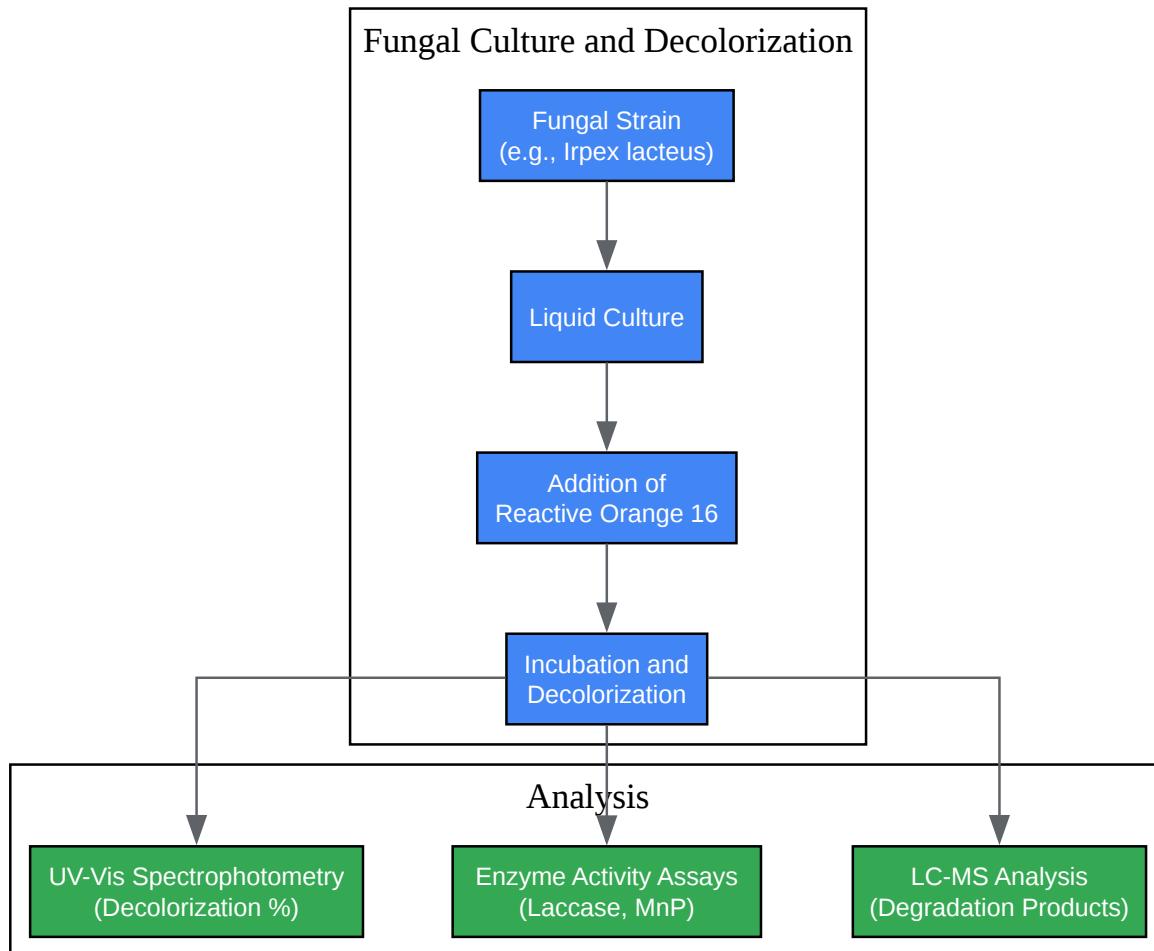
2. Solid-Phase Extraction (SPE) for Clean-up and Concentration (Optional but Recommended):

- Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by MilliQ water.[\[15\]](#)
- Load the filtered supernatant onto the cartridge.
- Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.[\[15\]](#)
- Elute the retained analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

3. Final Sample Preparation:

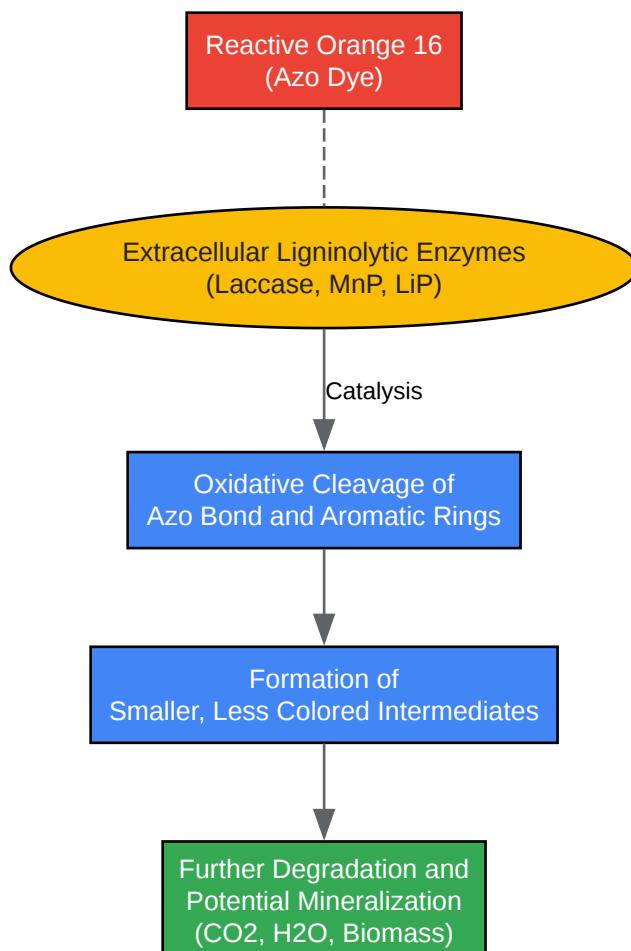
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis (e.g., 10% methanol in water with 0.1% formic acid).[\[13\]](#)

Visualizations



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Caption: Experimental workflow for fungal degradation of **Reactive Orange 16**.



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Caption: Generalized pathway for fungal degradation of azo dyes.

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